molecular formula C19H18N2O4S B11656977 3-(Piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

3-(Piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11656977
M. Wt: 370.4 g/mol
InChI Key: WQJUJKOGOSLTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves the reaction of piperidine with a suitable thiocarbonylating agent to form the piperidine-1-carbothioyl intermediate. This intermediate is then reacted with 3-nitrobenzoic acid or its derivatives under appropriate conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbothioyl group can be reduced to a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The nitrobenzoate moiety may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 4-(piperidine-1-carbothioyl)phenyl benzoate and 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 3-nitrobenzoate.

    Nitrobenzoate derivatives: Compounds such as 3-(piperidine-1-carbothioyl)phenyl 2,4-dinitrobenzoate.

Uniqueness

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the nitrobenzoate moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[3-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C19H18N2O4S/c22-19(15-7-4-8-16(12-15)21(23)24)25-17-9-5-6-14(13-17)18(26)20-10-2-1-3-11-20/h4-9,12-13H,1-3,10-11H2

InChI Key

WQJUJKOGOSLTEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.